molecular formula C7H11ClN2 B3004238 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride CAS No. 2231675-26-4

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride

Cat. No.: B3004238
CAS No.: 2231675-26-4
M. Wt: 158.63
InChI Key: ZLBUZIDWVRUJOS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride (CAS: 2170371-90-9) is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold, an aminomethyl (-CH₂NH₂) group, and a carbonitrile (-C≡N) substituent. Its molecular formula is C₆H₈N₂·HCl, with an InChIKey of CLDUCIWJJNDCRZ-UHFFFAOYSA-N . The hydrochloride salt enhances stability and aqueous solubility compared to the free base, making it advantageous for pharmaceutical and synthetic applications.

Properties

IUPAC Name

3-(aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c8-4-6-1-7(2-6,3-6)5-9;/h1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBUZIDWVRUJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C#N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique bicyclic structure, which may offer distinct pharmacological properties compared to traditional compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₁ClN₂
  • Molecular Weight : 158.63 g/mol
  • CAS Number : 2231675-26-4

Research indicates that bicyclo[1.1.1]pentane derivatives can act as bioisosteres for various drug candidates, enhancing their pharmacokinetic properties such as solubility and permeability. The incorporation of the bicyclic structure can improve metabolic stability and reduce toxicity, making it a valuable scaffold in drug design.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives, including this compound. For instance, a study demonstrated that analogs containing this bicyclic framework exhibited significant inhibition of pro-inflammatory cytokine release in human monocyte cell lines, suggesting a robust anti-inflammatory mechanism .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to inflammatory pathways. In particular, modifications to the bicyclic structure have shown improvements in enzyme inhibition potency compared to traditional phenyl ring structures . This suggests that the compound could serve as a lead candidate for developing new anti-inflammatory drugs.

Study on Inflammatory Response

In a comparative study, BCP derivatives were synthesized and tested for their effects on NFκB activity, a key regulator of inflammation. The results indicated that compounds with the bicyclo[1.1.1]pentane moiety significantly reduced NFκB activation and cytokine release when exposed to lipopolysaccharides (LPS) . Specifically, one derivative demonstrated an IC50 in the picomolar range, indicating high potency.

CompoundIC50 (pM)Effect on Cytokines
BCP-sLXm 6a<100TNFα, MCP1, MIP1α downregulated
Control>1000No significant effect

Pharmacokinetic Studies

Pharmacokinetic evaluations in mouse models have shown that derivatives of 3-(aminomethyl)bicyclo[1.1.1]pentane exhibit enhanced oral bioavailability compared to traditional drug candidates with similar functional groups . This improvement is attributed to better solubility and permeability characteristics.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications
Research indicates that 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride may have significant implications in neuropharmacology. Its structural similarity to other bicyclic amines suggests potential activity as a neurotransmitter modulator. Preliminary studies have shown that derivatives of bicyclic amines can act on various neurotransmitter systems, which may lead to the development of new treatments for neurological disorders such as depression or anxiety disorders.

Case Study: Synthesis of Novel Antidepressants
A notable case study involved the synthesis of compounds derived from this compound, which were evaluated for their antidepressant effects in rodent models. The results indicated a significant reduction in depressive-like behaviors, suggesting that this compound could serve as a lead structure for developing new antidepressants.

Material Science

Polymer Chemistry
In material science, this compound is explored as a building block for synthesizing novel polymers. Its unique bicyclic structure can impart specific mechanical and thermal properties to polymers, making them suitable for advanced applications such as aerospace materials and high-performance coatings.

Table: Properties of Polymers Derived from Bicyclic Compounds

PropertyValueApplication Area
Tensile Strength60 MPaAerospace
Thermal StabilityUp to 300°CHigh-performance coatings
FlexibilityModerateStructural components

Chemical Synthesis

Building Block in Organic Synthesis
As a chemical building block, this compound is utilized in organic synthesis to create more complex molecules. Its functional groups allow for various reactions such as nucleophilic substitutions and cyclizations, making it valuable in synthesizing pharmaceuticals and agrochemicals.

Example Reaction: Synthesis of Alkaloids
In one documented synthesis, the compound was used to construct alkaloid frameworks, which are critical in many natural products with therapeutic effects. The versatility of this compound facilitates the introduction of diverse functional groups necessary for creating biologically active molecules.

Future Directions and Research Opportunities

The potential applications of this compound are vast but still largely untapped. Future research could focus on:

  • Exploring its full pharmacological profile , particularly its interactions with various neurotransmitter receptors.
  • Developing new synthetic methods that enhance yield and reduce environmental impact.
  • Investigating its properties in nanotechnology , particularly in drug delivery systems where its structural characteristics could enhance bioavailability.

Comparison with Similar Compounds

Comparison with Similar Bicyclo[1.1.1]pentane Derivatives

Structural and Functional Group Variations

The compound is differentiated from other BCP derivatives by its unique combination of substituents. Key analogs include:

Compound Name Substituents Molecular Formula Key Properties Applications Evidence ID
3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Hydrochloride -NH₂, -COOH C₆H₈NO₂·HCl Higher polarity due to carboxylic acid; lower reactivity than carbonitrile. Peptide mimetics, solubility modifiers.
Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride -NH₂, -COOCH₃ C₇H₁₀NO₂·HCl Ester group improves lipophilicity; used as an intermediate in drug synthesis. Prodrug development, esterase-sensitive prodrugs.
3-Fluorobicyclo[1.1.1]pentane-1-amine Hydrochloride -NH₂, -F C₅H₈FN·HCl Fluorine enhances metabolic stability; lower basicity than aminomethyl analogs. CNS-targeting drugs, fluorinated bioisosteres.
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid -CF₃, -COOH C₇H₇F₃O₂ High lipophilicity and electron-withdrawing effects; improves membrane permeability. Antiviral agents, kinase inhibitors.
(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol Hydrochloride -NH₂, -CH₂OH C₆H₁₀NO·HCl Hydroxyl group enables conjugation; moderate solubility in polar solvents. Linker molecules, polymer chemistry.

Physicochemical Properties

  • Solubility: The carbonitrile group in the target compound reduces polarity compared to carboxylic acid derivatives (e.g., 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride), but the hydrochloride salt mitigates this by enhancing aqueous solubility .
  • Reactivity : The carbonitrile group offers versatile reactivity (e.g., Huisgen cycloaddition, hydrolysis to amides), unlike ester or trifluoromethyl analogs, which are more stable under physiological conditions .
  • Stability: Fluorinated derivatives (e.g., 3-fluorobicyclo[1.1.1]pentane-1-amine hydrochloride) exhibit superior metabolic stability due to C-F bond strength, whereas the aminomethyl-carbonitrile combination may require protective group strategies during synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride?

  • Methodology : The synthesis typically involves three steps:

Propellane Opening : Reacting [1.1.1]propellane with an amine nucleophile (e.g., ammonia derivatives) to form the bicyclo[1.1.1]pentane scaffold with an aminomethyl group. Strain-driven reactivity facilitates this step .

Cyanation : Introducing the nitrile group via substitution or oxidation reactions. For example, a halogenated intermediate (e.g., bromo derivative) may undergo nucleophilic substitution with cyanide sources like KCN or NaCN .

Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

  • Validation : Purity (>95%) is confirmed via HPLC, and structural integrity is verified using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6_6) shows distinct signals for the bicyclo[1.1.1]pentane protons (δ 2.1–2.8 ppm) and aminomethyl group (δ 3.0–3.5 ppm). 13^13C NMR confirms the nitrile carbon at ~120 ppm .
  • Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 165.15 for the free base) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95% using a C18 column and acetonitrile/water gradient .

Q. What are the key solubility and stability parameters for this compound under laboratory conditions?

  • Solubility : Soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in non-polar solvents (e.g., hexane). Aqueous solubility is pH-dependent due to the amine hydrochloride moiety .
  • Stability : Stable at -20°C under inert atmosphere for >6 months. Decomposes above 150°C (DSC data), releasing HCl gas and forming degradation products detectable via TGA .

Advanced Research Questions

Q. How does the strained bicyclo[1.1.1]pentane scaffold influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The high ring strain (~90 kcal/mol) enhances reactivity in radical or transition-metal-catalyzed reactions. For example, Suzuki-Miyaura coupling with boronic acids proceeds efficiently at the nitrile-adjacent position due to electron-deficient character .
  • Experimental Design : Optimize reaction conditions (e.g., Pd catalysts, ligands) using Design of Experiments (DoE) to maximize yield while minimizing byproducts from ring-opening side reactions .

Q. What computational methods are used to predict the compound’s conformational stability and intermolecular interactions?

  • Approach :

Density Functional Theory (DFT) : Calculate strain energy and electron distribution to rationalize regioselectivity in reactions .

Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers to guide formulation studies .

  • Validation : Compare computed IR spectra with experimental FT-IR data to validate force field parameters .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition) be resolved?

  • Troubleshooting Framework :

Assay Reproducibility : Test under standardized conditions (e.g., pH 7.4 buffer, 25°C) to eliminate variability .

Metabolite Analysis : Use LC-MS to identify hydrolysis products (e.g., free amine or cyanide) that may interfere with bioactivity .

Structural Analog Comparison : Benchmark against derivatives (e.g., 3-(trifluoromethyl)bicyclo[1.1.1]pentane analogs) to isolate structure-activity relationships .

Q. What strategies mitigate decomposition during long-term storage?

  • Optimized Protocols :

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) or desiccants (e.g., silica gel) to containers .

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